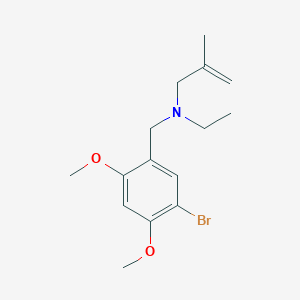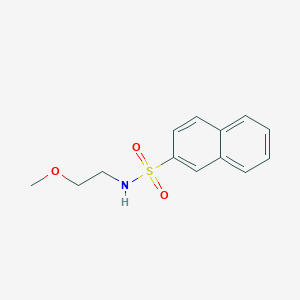
2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide, also known as FPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. This compound is a selective antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. In
科学研究应用
2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide has been extensively studied for its potential applications in the treatment of pain and inflammation. It has been shown to be a selective antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. TRPV1 antagonists have been identified as potential therapeutic agents for various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain.
作用机制
2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide acts as a selective antagonist of the TRPV1 receptor. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 leads to the influx of calcium ions into the cell, which can trigger pain and inflammation. By blocking the TRPV1 receptor, 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide has been shown to be effective in reducing pain and inflammation in animal models. It has also been shown to be well-tolerated and safe in animal studies. However, the exact biochemical and physiological effects of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide are still being studied.
实验室实验的优点和局限性
One advantage of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide is its selectivity for the TRPV1 receptor, which makes it a useful tool for studying the role of TRPV1 in pain and inflammation. However, one limitation of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the use of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide in combination with other pain medications to enhance their efficacy. Finally, the potential use of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide in the treatment of other conditions, such as cancer, is an area of ongoing research.
In conclusion, 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide is a promising compound with potential applications in the treatment of pain and inflammation. Its selective antagonism of the TRPV1 receptor makes it a useful tool for studying the role of TRPV1 in these conditions. Ongoing research will continue to explore the potential of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide and other TRPV1 antagonists for the treatment of pain and inflammation.
合成方法
The synthesis of 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 2-fluoro-5-nitrobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to form the corresponding amide. Finally, the amide is treated with propylamine and sodium hydride to produce 2-fluoro-5-(1-piperidinylsulfonyl)-N-propylbenzamide.
属性
IUPAC Name |
2-fluoro-5-piperidin-1-ylsulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-8-17-15(19)13-11-12(6-7-14(13)16)22(20,21)18-9-4-3-5-10-18/h6-7,11H,2-5,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOOHZROWGZVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N~2~-[(benzyloxy)carbonyl]-N~5~-phenylglutaminate](/img/structure/B5028392.png)

![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5028406.png)
![N-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B5028414.png)




![2-[5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5028453.png)

![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028458.png)
![4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine](/img/structure/B5028460.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5028470.png)
